Product packaging for C15H20O2(Cat. No.:)

C15H20O2

Cat. No.: B253877
M. Wt: 232.32 g/mol
InChI Key: POSQUAUQQCPXQW-UHFFFAOYSA-N
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Description

Costunolide is a naturally occurring sesquiterpene lactone with the molecular formula C15H20O2 and a molar mass of 232.32 g/mol . It was first isolated from the roots of Saussurea costus and is also found in other botanical sources such as lettuce . This compound is biosynthesized in plants through the mevalonate pathway, originating from farnesyl pyrophosphate (FPP) . Its formation involves key enzymatic steps, including cyclization by (+)-germacrene A synthase and oxidation by specific cytochrome P450 enzymes, leading to the characteristic lactone ring structure . Costunolide serves as a versatile intermediate in the biosynthesis of other important sesquiterpene lactones . Researchers value Costunolide for its diverse biological activities, which make it a compound of interest in several fields. It is a crucial reference standard in phytochemistry and plant biology studies. Investigations into its potential anti-cancer properties, anti-inflammatory effects, and other pharmacological mechanisms are key areas of modern scientific inquiry. As a supplier, we provide high-purity Costunolide to support these innovative research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B253877 C15H20O2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17)

InChI Key

POSQUAUQQCPXQW-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O

Canonical SMILES

CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of C15h20o2 Compounds

Plant Sources of C15H20O2 Isomers

Several botanical sources are known to contain this compound compounds. The composition and concentration of these isomers can vary depending on the plant species, geographical location, and growth stage.

Artemisia annua L.

Artemisia annua L., commonly known as sweet wormwood, is well-known for producing artemisinin (B1665778) (C15H22O5), a potent antimalarial compound. While artemisinin has a different molecular formula, A. annua also contains other sesquiterpenes, including compounds with the formula this compound. Artemisinic acid (this compound) is a key precursor in the biosynthesis of artemisinin and is found in A. annua. thegoodscentscompany.comsciencepub.net Deoxyarteannuin B (this compound), an amorphane-type sesquiterpene lactone, has also been isolated from Artemisia annua.

Isolation of compounds from Artemisia annua typically involves drying and grinding the plant material, followed by extraction with organic solvents such as dichloromethane (B109758) or petroleum ether. thieme-connect.com Subsequent purification steps, often employing chromatography, are necessary to isolate specific this compound isomers like artemisininic acid or deoxyarteannuin B.

Inula helenium (Elecampane) and Inulae Radix

Inula helenium, known as elecampane, and its root (Inulae Radix) are rich sources of sesquiterpene lactones with the molecular formula this compound, specifically alantolactone (B1664491) and isoalantolactone (B1672209). wikipedia.orgnih.govontosight.ai These two compounds are isomers and are often found together as a mixture known as helenin or inula camphor. wikipedia.org

Isolation of alantolactone and isoalantolactone from Inula helenium roots commonly involves extraction with organic solvents. The mixture of alantolactone and isoalantolactone can then be separated and purified using chromatographic methods. wikipedia.org

Saussurea costus

Saussurea costus, also known as costus or kuth, is a plant whose roots are a significant source of sesquiterpene lactones, including costunolide (B1669451) and dehydrocostus lactone, both of which have the molecular formula this compound. phcogrev.compugetsound.eduresearchgate.netglobalscitechocean.com Costunolide was first isolated from Saussurea costus roots. wikipedia.org

Isolation of costunolide and dehydrocostus lactone from Saussurea costus roots can be achieved through various extraction and chromatographic techniques. Methanolic extracts have been used to isolate pharmacologically active compounds like costunolide and dehydrocostus lactone. pugetsound.edu High-speed counter-current chromatography (HSCCC) has been applied for the preparative isolation of these sesquiterpene lactones from petroleum ether extracts of S. lappa roots. nih.gov Silica (B1680970) gel column chromatography with hexane (B92381) and ethyl acetate (B1210297) as the mobile phase has also been used for the separation and purification of dehydrocostus lactone. mdpi.com Preparative HPLC on a reverse-phase C18 column has been employed for the isolation of costunolide from methanol (B129727) extracts. thieme-connect.comresearchgate.net

Piper borbonense

Information specifically detailing the occurrence and isolation of this compound compounds from Piper borbonense is limited in the provided search results. Research on Piper species often focuses on amides and other compound classes.

Saussurea lappa

Saussurea lappa is often used interchangeably with Saussurea costus in traditional medicine and research, and its roots are also a known source of costunolide and dehydrocostus lactone (this compound). nih.govresearchgate.netfip.orgnih.gov These sesquiterpene lactones are considered major active compounds in S. lappa roots. fip.org

Isolation methods for costunolide and dehydrocostus lactone from Saussurea lappa are similar to those used for Saussurea costus, including extraction with solvents like petroleum ether and methanol, followed by chromatographic techniques such as HSCCC, silica gel column chromatography, and preparative HPLC. thieme-connect.comnih.govmdpi.comresearchgate.net

Other Botanical Occurrences

Beyond the primary sources listed, this compound isomers, particularly sesquiterpene lactones, are found in various other plant species, predominantly within the Asteraceae family. Alantolactone and isoalantolactone have been reported in Inula grandis and Inula japonica. nih.gov Costunolide has been found in plants such as Magnolia grandiflora, Tanacetum parthenium, Vladimiria souliei, and Laurus nobilis. researchgate.netsigmaaldrich.com Dehydrocostus lactone has also been isolated from Saussurea obvallata, Magnolia sieboldii, and Laurus novocanariensis. researchgate.net Alloalantolactone, another sesquiterpene lactone with the formula this compound, is also a naturally occurring compound. ontosight.ai

The isolation of these compounds from other botanical sources generally follows similar principles of extraction based on compound polarity, followed by various chromatographic purification steps tailored to the specific plant matrix and target compounds.

Data Table: Selected this compound Compounds and Plant Sources

Compound NameMolecular FormulaPrimary Plant SourcesCompound Type
AlantolactoneThis compoundInula helenium, Inula lappaSesquiterpene Lactone
IsoalantolactoneThis compoundInula helenium, Inula lappaSesquiterpene Lactone
CostunolideThis compoundSaussurea costus, Saussurea lappaSesquiterpene Lactone
Dehydrocostus LactoneThis compoundSaussurea costus, Saussurea lappaSesquiterpene Lactone
Artemisinic AcidThis compoundArtemisia annuaSesquiterpene
Deoxyarteannuin BThis compoundArtemisia annuaSesquiterpene Lactone
AlloalantolactoneThis compoundVarious (Sesquiterpene Lactone)Sesquiterpene Lactone

Marine Organism Sources of this compound Compounds

Marine invertebrates, particularly sponges and ascidians, are recognized as prolific sources of bioactive natural products, including compounds with the molecular formula this compound. unsrat.ac.id For instance, new sesquiterpenes with the molecular formula this compound, such as euryspongin A, have been isolated from the marine sponge Euryspongia sp. collected from coral reefs. unsrat.ac.id Another marine sponge, Dysidea sp., has also yielded this compound compounds. uoa.gr

Marine algae, specifically red algae, have also been reported as sources of this compound compounds. uoa.grnpatlas.org For example, the red alga Laurencia majuscula and Polysiphonia sp. have been investigated for their metabolites, leading to the isolation of compounds with this molecular formula. uoa.grnpatlas.org

Furthermore, marine-derived fungi, often found in symbiotic relationships with marine invertebrates like sponges, represent another significant source. japsonline.comfrontiersin.orgresearchgate.net Studies have reported the isolation of this compound compounds, such as eremophilane-type sesquiterpenes, from marine-derived fungi like Emericellopsis maritima. frontiersin.org

Extraction and Purification Techniques for this compound Compounds

The isolation of marine natural products, including this compound compounds, typically involves a sequence of extraction and purification steps. The specific methods employed depend on the nature of the marine organism and the target compounds. alfa-chemistry.comalfa-chemistry.com

Solvent Extraction Methods

Solvent extraction is a fundamental step in obtaining marine natural products. This process involves using various solvents to solubilize compounds from the marine biomass. Common solvents used include methanol, ethanol (B145695), acetone, and chloroform. alfa-chemistry.com The choice of solvent is crucial and is often based on the polarity of the target compounds. For instance, ethanol and ethyl acetate have been found to be effective solvents for isolating terpenes. areeo.ac.ir

Traditional solvent extraction methods can be time-consuming and require large volumes of solvents. researchgate.netnih.gov As a result, alternative and more efficient extraction techniques have been explored, such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). alfa-chemistry.comresearchgate.netnih.gov SFE, for example, utilizes supercritical fluids like carbon dioxide, which can dissolve both polar and nonpolar compounds and is considered a greener extraction technique. alfa-chemistry.comnih.gov

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for separating and purifying individual compounds from the complex crude extracts. alfa-chemistry.comalfa-chemistry.comnih.gov

Column chromatography is a widely used technique for the initial separation of marine natural products based on their differing affinities for a stationary phase. Silica gel is a common stationary phase used in normal-phase column chromatography, often with solvent gradients of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to elute compounds. frontiersin.orgareeo.ac.irsemanticscholar.orgscispace.comfrontiersin.org

For further purification and to obtain compounds in higher purity, preparative high-performance liquid chromatography (HPLC) is frequently employed. unsrat.ac.idsemanticscholar.orgscispace.comfrontiersin.orgconicet.gov.ar HPLC separates compounds based on their interaction with a stationary phase (commonly reversed-phase C18 or C8 columns) and a mobile phase (often a mixture of water and an organic solvent like methanol or acetonitrile). unsrat.ac.idscispace.comfrontiersin.orgconicet.gov.ar UV detectors are commonly used to monitor the elution of compounds during HPLC. unsrat.ac.idscispace.comfrontiersin.orgconicet.gov.ar

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile technique used for monitoring the progress of separations, analyzing the composition of fractions obtained from column chromatography, and assessing the purity of isolated compounds. alfa-chemistry.comareeo.ac.ircmfri.org.indiscoveryjournals.org TLC plates are typically coated with a thin layer of adsorbent, such as silica gel. cmfri.org.indiscoveryjournals.org Compounds are separated as they migrate up the plate at different rates depending on their polarity and the solvent system used. cmfri.org.in Visualization of compounds on TLC plates can be achieved using UV light or by spraying with visualizing reagents. discoveryjournals.org

Optimization of Isolation Protocols

Optimizing isolation protocols is crucial to maximize the yield and purity of target compounds like this compound metabolites. This involves carefully selecting extraction solvents, optimizing extraction parameters (e.g., time, temperature, solvent ratio), and developing efficient chromatographic separation strategies. alfa-chemistry.comnih.gov Bioassay-guided isolation, where fractions are screened for biological activity at each step, is a common approach to direct the purification process towards bioactive compounds. unsrat.ac.id The properties of the target compound and the characteristics of the marine organism are key factors influencing the choice and optimization of extraction and purification methods. alfa-chemistry.com The complexity of marine extracts often necessitates the use of orthogonal purification strategies, combining different chromatographic methods to achieve adequate separation. core.ac.uk

Biosynthetic Pathways and Enzymatic Transformations of C15h20o2 Compounds

Mevalonate (B85504) Pathway Precursors to C15H20O2 Sesquiterpenoids

The mevalonate pathway, located in the cytosol of plant cells, initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govbiorxiv.org HMG-CoA is then reduced to mevalonate, which undergoes further phosphorylation, decarboxylation, and dehydration to yield the central five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgwikipedia.orgresearchgate.net

Farnesyl pyrophosphate (FPP), the direct acyclic precursor to all sesquiterpenes, is synthesized by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS). wikipedia.orgwikipedia.org FPP has the molecular formula C15H28O7P2. wikipedia.orgmcw.edu

Farnesyl Pyrophosphate (FPP) Cyclization

The cyclization of farnesyl pyrophosphate (FPP) is the pivotal step in generating the diverse array of sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes called sesquiterpene synthases (STSs) or cyclases. osti.govbioinformatics.nlmdpi.com The process is initiated by the metal-mediated cleavage of the pyrophosphate group from FPP, leading to the formation of a highly reactive carbocation intermediate, typically the farnesyl cation. bioinformatics.nlmdpi.comsemanticscholar.org

The farnesyl cation can undergo various intramolecular cyclization reactions depending on the specific sesquiterpene synthase. Different cyclization patterns, such as 1,10- or 1,11-cyclization, lead to the formation of diverse cyclic carbocations, which can then undergo further rearrangements, hydride or methyl shifts, and cyclizations to produce a multitude of sesquiterpene skeletons. bioinformatics.nlmdpi.comd-nb.info

While the initial products of FPP cyclization are often hydrocarbon sesquiterpenes (C15H24), the resulting carbocations or neutral intermediates serve as substrates for subsequent enzymatic modifications that introduce oxygen atoms, leading to compounds with the this compound formula.

Germacrene A Biosynthesis

Germacrene A is a common intermediate in the biosynthesis of many 1,10-cyclized sesquiterpenes, including germacranolides and guaianolides, some of which can have the this compound formula. d-nb.infoplos.orgwikipedia.orgnih.gov Germacrene A is formed from FPP through a 1,10-cyclization catalyzed by (+)-germacrene A synthase. wikipedia.orgnih.govnih.gov This enzyme facilitates the formation of the (E,E)-germacradienyl cation from FPP, followed by deprotonation to yield germacrene A (C15H24). d-nb.infowikipedia.org

In some biosynthetic pathways leading to oxygenated sesquiterpenes like sesquiterpene lactones (many of which have the this compound formula), germacrene A is released from the synthase and undergoes further modifications. nih.gov

Enzymatic Steps in this compound Formation

The conversion of hydrocarbon sesquiterpene skeletons (like germacrene A) or directly from FPP derivatives into oxygenated this compound compounds involves several enzymatic steps, prominently featuring sesquiterpene synthases, cytochrome P450 monooxygenases, and NAD(P)+ dependent hydrogenases.

Sesquiterpene Synthases

Sesquiterpene synthases (STSs) are primarily responsible for the initial cyclization of FPP to form the basic sesquiterpene carbon skeleton. osti.govbioinformatics.nlmdpi.com However, some STSs can also catalyze the formation of oxygenated sesquiterpenes, although this is less common than the formation of hydrocarbon skeletons. osti.gov Research has explored the use of FPP derivatives bearing additional oxygen atoms to expand the substrate promiscuity of STSs and generate new oxygenated terpenoids through cyclization. uni-hannover.denih.gov

STSs contain conserved motifs, such as DDXXD and (N, D)DXX(S, T)XXXE, which are crucial for coordinating metal ions (typically Mg2+) involved in the catalytic removal of the pyrophosphate group from FPP. mdpi.comsemanticscholar.org This initiates the cascade of cyclization and rearrangement reactions. bioinformatics.nlsemanticscholar.org

Cytochrome P450 Monooxygenases (CYP450s) in Oxidation and Cyclization

Cytochrome P450 monooxygenases (CYP450s) play a crucial role in introducing oxygen atoms into sesquiterpene structures, a key step in forming this compound compounds. mdpi.comnih.govgoogle.com These enzymes catalyze various oxidative reactions, including hydroxylations, epoxidations, and oxidative cyclizations. google.comfrontiersin.org

In the biosynthesis of sesquiterpene lactones, which often have the this compound formula, CYP450s are involved in the oxidation of specific carbon atoms on the sesquiterpene skeleton. For example, in the biosynthesis of costunolide (B1669451) (a germacranolide with the formula this compound), a cytochrome P450 enzyme, (+)-germacrene A hydroxylase, catalyzes the hydroxylation of germacrene A. wikipedia.org Subsequent oxidation steps, also potentially involving CYP450s, lead to the formation of a carboxylic acid, which then undergoes lactonization to form the characteristic lactone ring present in many this compound sesquiterpenoids. wikipedia.orgrhea-db.org

CYP450s typically require an external reducing agent and electron source, often NADPH, with electrons transferred via a cytochrome P450 reductase (CPR). google.com Many CYP450s involved in biosynthesis exhibit specificity for particular substrates and regioselectivity and stereoselectivity in their oxidation reactions. google.com

NAD(P)+ Dependent Hydrogenases

NAD(P)+ dependent hydrogenases (also referred to as dehydrogenases) can be involved in the modification of oxygenated sesquiterpene intermediates. These enzymes catalyze oxidation-reduction reactions, often involving the interconversion of alcohols, aldehydes, and carboxylic acids, utilizing NAD+ or NADP+ as electron acceptors.

In the biosynthesis of costunolide, after the initial hydroxylation of germacrene A by a CYP450, NAD(P)+ dependent hydrogenases are involved in the oxidation of the hydroxyl group to an aldehyde and then to a carboxylic acid. wikipedia.org This carboxylic acid is a precursor to the lactone ring found in costunolide and other sesquiterpene lactones with the this compound formula. wikipedia.org These enzymes play a vital role in establishing the oxidation state required for subsequent cyclization or rearrangement reactions that finalize the this compound structure.

Here is a data table summarizing key enzymes and intermediates in the biosynthesis of this compound sesquiterpenoids:

StepEnzyme ClassSubstrate(s)Product(s)Notes
Isoprenoid Precursor FormationEnzymes of Mevalonate PathwayAcetyl-CoAIPP, DMAPPInitial steps of the pathway. frontiersin.orgnih.govbiorxiv.org
FPP SynthesisFarnesyl Pyrophosphate SynthaseIPP, DMAPPFarnesyl Pyrophosphate (FPP)Direct precursor to sesquiterpenes. wikipedia.orgwikipedia.org
Initial Sesquiterpene CyclizationSesquiterpene Synthase (STS)FPPHydrocarbon Sesquiterpene (e.g., Germacrene A)Forms the basic carbon skeleton. osti.govbioinformatics.nlmdpi.comnih.gov
HydroxylationCytochrome P450 MonooxygenaseHydrocarbon Sesquiterpene (e.g., Germacrene A)Hydroxylated SesquiterpeneIntroduces an oxygen atom. wikipedia.orggoogle.com
Oxidation (Alcohol to Aldehyde/Acid)NAD(P)+ Dependent HydrogenaseHydroxylated SesquiterpeneAldehyde/Carboxylic Acid SesquiterpeneIncreases oxidation state. wikipedia.org
Lactone Ring Formation / Further ModsCytochrome P450 Monooxygenase(s)Carboxylic Acid Sesquiterpene IntermediateThis compound Sesquiterpenoid (e.g., Costunolide)Catalyzes oxidative cyclization to form lactone or other modifications. wikipedia.orgrhea-db.org

Oxidoreductases and Other Modifying Enzymes

Following the initial cyclization of FPP by sesquiterpene synthases, oxidoreductases, particularly cytochrome P450 monooxygenases (CYPs) and dehydrogenases, play crucial roles in introducing oxygen functionalities and modifying the sesquiterpene skeleton to yield this compound compounds.

For example, in the biosynthesis of costunolide (this compound), a well-characterized sesquiterpene lactone, germacrene A, formed by germacrene A synthase (GAS), undergoes hydroxylation catalyzed by a cytochrome P450 enzyme, germacrene A hydroxylase (GAO) wikipedia.org. This is followed by oxidation steps mediated by NAD(P)+ dependent hydrogenases, leading to germacrene acid wikipedia.org. Finally, costunolide synthase (COS), another cytochrome P450 enzyme, catalyzes the formation of the lactone ring, yielding costunolide wikipedia.orgscispace.com. This process involves oxidation of germacrene acid to an alcohol intermediate, which then cyclizes wikipedia.org.

Other modifying enzymes, such as those involved in epoxidation or further oxidation, can lead to different this compound structures like zerumbone (B192701) epoxide (C15H22O2, note: PubChem lists C15H22O2 for Zerumbone epoxide, while the prompt specifies this compound. This highlights the importance of verifying the exact formula for specific compounds. Zerumbone epoxide is a derivative of zerumbone (C15H22O), and its formula is listed as C15H22O2 in multiple sources nih.govuni.luneist.res.innist.gov. However, some sesquiterpene epoxides could potentially have the this compound formula depending on the degree of unsaturation). The formation of zerumbone epoxide from zerumbone can be triggered by chemical reactions, including those catalyzed by transition metals or Lewis acids mdpi.comresearchgate.net. While enzymatic epoxidation of sesquiterpenes is known, specific enzymes for forming this compound epoxides from C15H20O precursors would involve oxidoreductases.

Non-Enzymatic and Autoxidation Pathways for this compound Formation

Beyond enzymatic catalysis, this compound compounds can also arise through non-enzymatic processes, particularly autoxidation of their biosynthetic precursors.

Autoxidation of Biosynthetic Precursors

Autoxidation is a spontaneous reaction involving the reaction of organic compounds with oxygen in the air. This process can occur with unsaturated lipids and other molecules, including sesquiterpene precursors scribd.com. Certain sesquiterpenes with reactive double bonds or other functional groups are susceptible to autoxidation, leading to the formation of oxygenated products, including hydroperoxides, alcohols, aldehydes, and ketones, some of which may have the this compound formula. For example, deoxyarteannuin B (this compound), an amorphane-type sesquiterpene lactone, is a trace metabolite derived from the auto-oxidation of artemisininic acid, a precursor in artemisinin (B1665778) biosynthesis . This non-enzymatic process occurs spontaneously under aerobic conditions .

Hydroperoxide Formation and Rearrangements

A key step in the autoxidation of unsaturated precursors is the formation of hydroperoxides. This involves the reaction of a molecule with triplet oxygen (³O₂) . The resulting hydroperoxides are often unstable and can undergo various non-enzymatic rearrangements, leading to the formation of cyclic peroxides, alcohols, and other oxygenated species. These rearrangements can contribute to the structural diversity of this compound compounds. For instance, hydroperoxide formation is involved in the autoxidation pathway leading to deoxyarteannuin B . Acid-catalyzed rearrangements of hydroperoxides or other intermediates can further influence the final this compound structure researchgate.net.

Metabolic Engineering and Pathway Reconstitution for this compound Production

Metabolic engineering offers a powerful approach to enhance the production of valuable natural products like this compound compounds by modifying or reconstituting their biosynthetic pathways in suitable host organisms semanticscholar.orgnih.gov.

Heterologous Expression Systems (e.g., Yeast, Nicotiana benthamiana)

Heterologous expression systems, particularly microbial hosts like Saccharomyces cerevisiae (yeast) and plant systems like Nicotiana benthamiana, have been explored for the production of sesquiterpenes, including those with potential this compound structures scispace.comnih.govnih.gov.

Yeast is a popular host due to its genetic tractability and established fermentation technology. Engineering yeast for sesquiterpene production typically involves introducing genes encoding sesquiterpene synthases and downstream modifying enzymes from the native producer organism nih.govfrontiersin.org. For example, studies have demonstrated the reconstitution of the costunolide biosynthetic pathway in yeast by expressing genes such as germacrene A synthase, germacrene A oxidase, and costunolide synthase scispace.com. While initial yields can be low, optimization of gene expression, enzyme localization, and precursor supply can improve production nih.govfrontiersin.orgresearchgate.net.

Nicotiana benthamiana is a plant system often used for transient expression of foreign genes, allowing for rapid testing and reconstitution of plant biosynthetic pathways semanticscholar.orgscispace.com. The costunolide biosynthetic pathway has also been reconstituted in N. benthamiana through agroinfiltration, demonstrating the feasibility of producing this compound sesquiterpene lactones in planta scispace.com.

Identification and Characterization of Rate-Limiting Enzymes

A critical aspect of metabolic engineering is identifying and overcoming rate-limiting steps in the biosynthetic pathway researchgate.net. In the production of sesquiterpenes and their oxygenated derivatives, enzymes involved in precursor supply (e.g., enzymes in the MVA pathway) and downstream modification (e.g., cytochrome P450 enzymes) can be rate-limiting researchgate.net.

Research in heterologous expression systems has highlighted that the activity and expression levels of cytochrome P450 monooxygenases are often bottlenecks in the production of oxygenated terpenoids researchgate.net. These enzymes require cofactors like NADPH and can be challenging to express functionally in heterologous hosts researchgate.net. Strategies to address this include optimizing codon usage, improving protein targeting and folding, and co-expressing appropriate cytochrome P450 reductases (CPRs) to provide the necessary reducing power researchgate.net.

Identifying rate-limiting enzymes often involves analyzing the accumulation of intermediates in the engineered pathway researchgate.net. If an intermediate accumulates, it suggests that the downstream enzyme is operating at a lower rate than the upstream enzymes researchgate.net. By characterizing the kinetics and regulation of individual enzymes in the pathway, metabolic engineers can target specific steps for optimization, such as increasing enzyme expression, using more active enzyme variants, or engineering the host metabolism to increase the flux through the pathway.

Data Table: Examples of this compound Compounds and Related Biosynthetic Information

Compound NameFormulaPubChem CIDBiosynthetic Origin / Pathway InvolvementRelevant Enzymes / Processes
CostunolideThis compound5281437Sesquiterpene lactone derived from the MVA pathway via germacrene A. Found in plants like Saussurea lappa. wikipedia.orgsemanticscholar.orgGermacrene A synthase (GAS), Germacrene A oxidase (GAO), Costunolide synthase (COS) wikipedia.orgscispace.com
Deoxyarteannuin BThis compound78092-22-5Amorphane-type sesquiterpene lactone. Trace metabolite from auto-oxidation of artemisininic acid. Found in Artemisia annua. Non-enzymatic autoxidation, Hydroperoxide formation, Acid-catalyzed rearrangement
Isoalantolactone (B1672209)This compound73285Eudesmanolide sesquiterpene lactone. Found in Inula helenium. nih.govDerived from FPP via eudesmane (B1671778) sesquiterpene synthases and subsequent modifications. nih.gov
Zerumbone EpoxideC15H22O25463724Epoxidized derivative of zerumbone. Found in Zingiber species. nih.govuni.luneist.res.innist.govmdpi.comDerived from zerumbone (C15H22O). Can be formed chemically or potentially enzymatically. mdpi.comresearchgate.net

Note: While Zerumbone Epoxide is listed with C15H22O2 in PubChem and other sources, it is included here as an example of an oxygenated sesquiterpene derivative structurally related to this compound compounds, highlighting the role of epoxidation in sesquiterpene modification.

Strategies for Enhancing this compound Yields

Enhancing the yield of this compound compounds is a significant area of research, particularly for those with valuable biological activities. Strategies often involve optimizing the biological systems that produce these compounds or improving chemical synthesis routes.

Metabolic engineering approaches have been employed to increase the production of this compound sesquiterpene lactones, notably costunolide, in heterologous host organisms. Reconstituting the biosynthetic pathway in microorganisms like yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) or plants (Nicotiana benthamiana) allows for manipulation of the cellular machinery to favor product accumulation. uni.luthegoodscentscompany.comnih.gov This involves introducing the genes encoding the necessary plant-derived biosynthetic enzymes (such as germacrene A synthase, germacrene A oxidase, cytochrome P450 reductase, and costunolide synthase) into the host organism. uni.luthegoodscentscompany.com

Strategies within metabolic engineering for yield enhancement include:

Pathway Reconstitution: Introducing the complete or partial biosynthetic pathway into a heterologous host. uni.luthegoodscentscompany.com

Precursor Supply Enhancement: Modifying the host's central metabolism to increase the flux towards FPP production.

Balancing Enzyme Activity: Optimizing the expression levels and activities of the introduced biosynthetic enzymes to prevent bottlenecks and accumulation of intermediates.

Reducing Competing Pathways: Downregulating or eliminating native metabolic pathways in the host that divert precursors away from the desired product.

Genetic Modification of Host: Modifying host genes, such as the disruption of OPI1 in Yarrowia lipolytica, which has been shown to enhance costunolide yield. nih.gov

Optimization of Culture Conditions: Adjusting fermentation parameters such as media composition, temperature, and aeration to maximize product formation.

While specific quantitative yield data for metabolically engineered this compound sesquiterpenes like costunolide in heterologous hosts were not consistently available as numerical data tables in the search results, studies indicate that these engineering efforts aim for and achieve improved production compared to native or unoptimized systems. uni.lunih.govcenmed.com

In addition to biological methods, chemical synthesis routes can also be optimized to enhance the yield of specific this compound compounds. For example, the synthesis of 2-Hydroxy-5-(1-methylcyclohexyl)acetophenone (this compound) through catalytic acylation has been studied to determine optimal reaction conditions for maximizing yield. [1st search, 7] Research findings indicate that factors such as reaction temperature and time significantly influence the yield of this compound. [1st search, 7]

The following table presents yield data for the chemical synthesis of 2-Hydroxy-5-(1-methylcyclohexyl)acetophenone under varying temperature and reaction time conditions, illustrating how process parameters can be optimized for yield enhancement in chemical routes. [1st search, 7]

Temperature (°C)Reaction Time (minutes)Yield (%)
1204030.1
1404067.4
1604057.5
1402044.5
1404058.3
140Subsequent Increment45.7

Data extracted from research on the catalytic acylation of para-(1-methylcyclohexyl)phenol with vinegar for the synthesis of 2-Hydroxy-5-(1-methylcyclohexyl)acetophenone. [1st search, 7]

These diverse strategies, encompassing both biological engineering and chemical synthesis optimization, are critical for improving the accessibility and sustainable production of valuable this compound compounds.

Synthetic Chemistry Approaches to C15h20o2 Compounds and Their Derivatives

Total Synthesis Strategies for C₁₅H₂₀O₂ Isomers

The total synthesis of C₁₅H₂₀O₂ sesquiterpenoids relies on a toolbox of reliable and stereoselective reactions to construct the core carbocyclic frameworks and install the requisite oxygen-containing functional groups.

Epoxidation of alkenes is a fundamental transformation in organic synthesis, providing versatile epoxide intermediates that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. In the context of C₁₅H₂₀O₂ compound synthesis, epoxidation is crucial for installing hydroxyl groups or for initiating cascade reactions to build complex polyether structures. nih.gov

Commonly used reagents for epoxidation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) and organocatalysts with hydrogen peroxide. organic-chemistry.org For enantioselective synthesis, the Sharpless asymmetric epoxidation is a powerful method for converting allylic alcohols into chiral epoxides. mdpi.com These epoxides can serve as key building blocks. For instance, Lewis acid-promoted epoxide-opening cascades can be used to construct tetrahydrofuran (B95107) rings, which are present in some sesquiterpenoid structures. nih.gov The reaction proceeds by activating the epoxide with a Lewis acid, followed by intramolecular attack by a neighboring nucleophile, such as another epoxide's oxygen atom, leading to complex polycyclic systems. nih.gov

Table 1: Selected Epoxidation Reagents and Applications

Reagent/Reaction Substrate Type Key Features
mCPBA General Alkenes Readily available, reliable for simple epoxidations.
Sharpless Asymmetric Epoxidation Allylic Alcohols Provides high enantioselectivity for chiral epoxides. mdpi.com
Hydrogen Peroxide (H₂O₂) with catalyst General Alkenes "Green" oxidant; catalysts include manganese salts or organocatalysts. organic-chemistry.org

During a multi-step synthesis, it is often necessary to remove an oxygen-containing functional group that was used to control stereochemistry or facilitate a particular transformation but is not present in the final target molecule. Reductive deoxygenation methods are employed for this purpose. A classic and widely used method is the Barton-McCombie deoxygenation. This reaction involves converting a hydroxyl group into a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride) to cleave the C-O bond. researchgate.net Other methods include the reduction of tosyl derivatives or the direct deoxygenation of epoxy compounds using reagents like tungsten or titanium complexes. researchgate.net This strategy provides a way to access less-oxygenated C₁₅H₂₀O₂ isomers from more highly functionalized intermediates. researchgate.netnih.gov

Allylic oxidation introduces an oxygen functional group (hydroxyl or carbonyl) at a carbon atom adjacent to a double bond, a crucial step for functionalizing hydrocarbon backbones. nih.gov Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, often referred to as the Riley oxidation. wikipedia.org The reaction proceeds via an ene reaction followed by a nih.govmdpi.com-sigmatropic rearrangement. wikipedia.org

The regioselectivity of SeO₂ oxidation is predictable based on the substitution pattern of the alkene. For trisubstituted alkenes, oxidation typically occurs at the more substituted end of the double bond, with reactivity following the order CH₂ > CH₃ > CH. wikipedia.org This method has been applied in the synthesis of numerous complex natural products, including diterpenoids like ingenol (B1671944) and ryanodol, demonstrating its utility for late-stage functionalization. wikipedia.org Other transition metal catalysts and co-oxidants, such as those based on copper or chromium, can also effect allylic oxidation. nih.govnih.govscribd.com

Table 2: Regioselectivity of SeO₂ Allylic Oxidation

Olefin Substitution Preferential Site of Oxidation
1,2-Disubstituted CH > CH₂ > CH₃
Geminally-Disubstituted CH > CH₂ > CH₃
Trisubstituted More substituted end of the double bond (CH₂ > CH₃ > CH)

The γ-lactone ring is a hallmark structural feature of many C₁₅H₂₀O₂ sesquiterpenoids. The Reformatsky reaction is a powerful tool for constructing this motif. The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by treating an α-halo ester with zinc dust. wikipedia.orgiitk.ac.in This enolate then adds to a ketone or aldehyde carbonyl group to form a β-hydroxy ester after an acidic workup. wikipedia.orglscollege.ac.in

The resulting β-hydroxy ester can subsequently undergo intramolecular cyclization (lactonization), often under acidic or basic conditions, to form the thermodynamically stable five-membered lactone ring. A key advantage of the Reformatsky reagent is its moderate reactivity; it is less basic than Grignard or organolithium reagents, which prevents side reactions like proton transfer and allows for broad substrate scope. lscollege.ac.inorganic-chemistry.org This method provides a direct and reliable route to the core lactone structure found in numerous bioactive natural products.

Cycloaddition reactions are among the most powerful methods for constructing cyclic and polycyclic frameworks with high stereocontrol. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is particularly prominent in the synthesis of sesquiterpenoids containing six-membered rings. libretexts.org This reaction involves the concerted combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, often creating multiple stereocenters in a single step. libretexts.orgcolumbia.edu Intramolecular Diels-Alder reactions are especially effective for creating complex, fused ring systems. scielo.br

Another important class is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition, which is used to form five-membered heterocyclic rings. uchicago.edu For example, the reaction of a nitrone with an olefin can generate an isoxazolidine (B1194047) ring, which can be further transformed. wikipedia.org These reactions are governed by frontier molecular orbital theory and provide predictable stereochemical outcomes, making them invaluable tools in the strategic planning of a total synthesis. libretexts.orgnih.gov

Synthesis of Novel C₁₅H₂₀O₂ Derivatives and Analogues

The synthesis of novel derivatives and analogues of naturally occurring C₁₅H₂₀O₂ compounds is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.govnih.gov Synthetic chemists can systematically modify the parent structure to probe the importance of specific functional groups or stereocenters.

Strategies for creating novel analogues include:

Functional Group Interconversion: Modifying existing functional groups, such as reducing a ketone to an alcohol, oxidizing an alcohol to a ketone, or converting an ester to an amide.

Skeletal Rearrangement: Inducing rearrangements of the carbon skeleton to access novel polycyclic systems.

Side-Chain Modification: Altering the length, branching, or functionality of side chains attached to the core ring structure.

Stereochemical Modification: Synthesizing stereoisomers (enantiomers or diastereomers) of the natural product to determine the absolute configuration required for biological activity. nih.govresearchgate.net

The development of efficient synthetic routes enables the production of a library of related compounds. These analogues can then be evaluated to identify molecules with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

Functionalization of Core Scaffolds

The targeted modification of existing core scaffolds of C15H20O2 compounds, such as the eudesmanolides and guaianolides, is a key strategy for accessing novel derivatives with potentially enhanced or altered biological activities. Late-stage functionalization, particularly of C-H bonds, has emerged as a powerful tool in this regard, offering new avenues for molecular diversification without the need for lengthy de novo syntheses. nih.govacs.org

One notable approach involves the biomimetic synthesis of eudesmanolides from accessible germacrolide precursors. acs.orgacs.org This strategy leverages the biosynthetic relationship between these two classes of sesquiterpene lactones. For instance, the titanocene-catalyzed radical cyclization of epoxygermacrolides provides a general method for the synthesis of both 12,6- and 12,8-eudesmanolides. acs.orgacs.orgfigshare.com This reaction proceeds under mild conditions and is compatible with various functional groups, making it a versatile tool for scaffold modification.

The synthesis of new derivatives from naturally occurring guaianolides is another active area of research. researchgate.net By employing a range of chemical transformations, including rearrangements, cycloadditions, and ring-closing metathesis, chemists can introduce new functional groups such as hydroxyl, amino, and keto groups, as well as halogens and nitrogen atoms, onto the guaianolide framework. researchgate.net These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Functionalization Strategy Core Scaffold Key Reactions Products Reference
Biomimetic SynthesisGermacrolidesTitanocene-catalyzed radical cyclization12,6- and 12,8-Eudesmanolides acs.orgacs.org
Chemical DerivatizationGuaianolidesRearrangements, cycloadditions, ring-closing metathesisHydroxylated, aminated, and halogenated derivatives researchgate.net
Late-Stage C-H FunctionalizationGeneral SesquiterpenoidsDirected or innate C-H activationDiversified analogues nih.govacs.org

Introduction of Pharmacophoric Groups

The biological activity of this compound compounds is often attributed to the presence of specific pharmacophoric groups, which are the molecular features responsible for the interaction with a biological target. A key pharmacophore in many bioactive sesquiterpene lactones is the α-methylene-γ-lactone moiety, which acts as a Michael acceptor and can covalently bind to biological nucleophiles. nih.gov

Synthetic efforts have focused on tuning the electrophilicity of this group to modulate biological activity. One innovative approach involves the replacement of the α-methylene-γ-lactone with an α-methylene-γ-lactam. nih.gov By substituting the lactam nitrogen with electronically different groups, the thiol reactivity of the Michael acceptor can be finely tuned. This allows for a more controlled interaction with biological targets and can lead to improved selectivity and reduced off-target effects. The synthesis of these guaianolide analogues containing α-methylene-γ-lactams has been achieved using the allenic Pauson–Khand reaction. nih.gov

Furthermore, the synthesis of various guaianolide derivatives with modified functional groups has been pursued to establish structure-activity relationships. acs.org For example, a study on the synthesis of dehydrocostus lactone, mokko lactone, eremanthin, and their derivatives revealed that the presence of an α-methylene γ-lactone moiety was crucial for their inhibitory activity against the killing function of cytotoxic T lymphocytes and the induction of intercellular adhesion molecule-1 (ICAM-1). acs.org

Pharmacophoric Group Modification Strategy Synthetic Method Effect on Bioactivity Reference
α-methylene-γ-lactoneReplacement with α-methylene-γ-lactamAllenic Pauson–Khand reactionTunable electrophilicity and thiol reactivity nih.gov
α-methylene-γ-lactoneDerivatization of the core scaffoldSemi-synthesis from l-α-santoninEssential for inhibitory activity against CTL and ICAM-1 induction acs.org

Development of Modular Synthetic Platforms for this compound-Related Structures

The development of modular synthetic platforms that allow for the divergent synthesis of a wide range of this compound-related structures from a common intermediate is a highly desirable goal in synthetic chemistry. Such platforms offer efficiency and flexibility, enabling the rapid generation of molecular libraries for biological screening.

A "chiron" approach, which utilizes readily available chiral starting materials, has been a cornerstone in the total synthesis of natural products, including sesquiterpene lactones. semanticscholar.org This strategy allows for the construction of complex stereochemically defined molecules.

More recently, strategies have been developed that enable the synthesis of diverse guaianolide analogues from a common precursor. For instance, a tandem allylboration/lactonization chemistry has been expanded to provide a functionalized allene-yne-containing α-methylene butyrolactone. acs.org This intermediate can then undergo a Rh(I)-catalyzed cyclocarbonylation reaction to afford the 5-7-5 ring system characteristic of guaianolides. acs.org This approach allows for the synthesis of analogues with oxidation levels equivalent to those of naturally occurring bioactive compounds like thapsigargin.

Another powerful strategy involves the use of a double allylation disconnection with a carvone-derived fragment to access both Asteraceae and Apiaceae types of guaianolides, which possess distinct stereochemical features. nih.gov This approach highlights how a single, readily available chiral starting material can be used to generate a variety of complex natural product scaffolds.

Modular Platform Key Intermediate/Starting Material Key Reactions Target Structures Reference
Tandem Allylboration/LactonizationFunctionalized allene-yne-containing α-methylene butyrolactoneRh(I)-catalyzed cyclocarbonylation6,12-Guaianolide analogues acs.org
Double Allylation StrategyCarvone-derived fragmentMetal-mediated aldehyde allylationAsteraceae and Apiaceae guaianolides nih.gov
"Chiron" ApproachReadily available chiral moleculesVarious stereocontrolled transformationsDiverse natural products semanticscholar.org

Organocatalytic and Metal-Catalyzed Synthetic Routes to this compound Frameworks

Both organocatalysis and metal catalysis have revolutionized the synthesis of complex organic molecules, and their application to the construction of this compound frameworks is a testament to their power and versatility. rsc.orgresearchgate.net

Organocatalytic Routes:

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of natural products. rsc.orgresearchgate.net For example, the total synthesis of the sesquiterpenoid (-)-baccharisketone has been achieved using an organocatalytic approach. researchgate.net These methods often feature mild reaction conditions and high stereocontrol, making them attractive for the synthesis of complex, stereochemically rich molecules.

Metal-Catalyzed Routes:

A wide array of transition metals have been employed to catalyze key bond-forming reactions in the synthesis of this compound compounds.

Titanocene: As mentioned earlier, titanocene-catalyzed radical cyclization of epoxygermacrolides is a key step in a biomimetic synthesis of eudesmanolides. acs.orgacs.org

Rhodium: Rhodium(I) catalysis is crucial for the cyclocarbonylation reaction in the modular synthesis of guaianolide analogues. acs.org Additionally, Rh-catalyzed asymmetric 1,4-addition has been used in the synthesis of terpenoids. nih.gov

Palladium: Palladium catalysis has been utilized in the macrocyclization to form the 10-membered germacrane (B1241064) ring system, enabling a scalable, enantioselective synthesis of germacrenes. nih.gov

Transition Metal-Catalyzed Cyclization of Farnesyl Pyrophosphate Analogs: The cyclization of farnesyl pyrophosphate is a key step in the biosynthesis of sesquiterpenes. nih.govresearchgate.net Synthetic chemists have developed methods to mimic this process using transition metal catalysts and farnesyl pyrophosphate analogues to generate various sesquiterpene skeletons. nih.govrsc.org

Catalyst Type Catalyst/Reagent Reaction Type Target Framework Reference
OrganocatalysisChiral organic moleculesAsymmetric synthesisSesquiterpenoids researchgate.netresearchgate.net
Metal CatalysisTitanocene complexesRadical cyclizationEudesmanolides acs.orgacs.org
Metal CatalysisRhodium complexesCyclocarbonylation, 1,4-additionGuaianolides, Terpenoids acs.orgnih.gov
Metal CatalysisPalladium complexesMacrocyclizationGermacrenes nih.gov
Metal CatalysisVarious transition metalsCyclizationSesquiterpene skeletons nih.govnih.gov

Structure Activity Relationship Studies and Molecular Mechanisms of C15h20o2 Isomers

Elucidation of Active Structural Moieties within C15H20O2 Compounds

The distinct biological effects of many this compound sesquiterpene lactones are largely attributed to specific functional groups within their structures.

α-Methylene-γ-Lactone Ring Systems

A key structural feature present in many bioactive sesquiterpene lactones, including costunolide (B1669451) and isoalantolactone (B1672209), is the α-methylene-γ-lactone moiety. researchgate.netresearchgate.netresearchgate.netmdpi.com This functional group, characterized by an exocyclic double bond conjugated with a carbonyl group within a five-membered lactone ring, is highly reactive towards nucleophiles. researchgate.netresearchgate.net This reactivity is considered essential for many of the observed biological effects, particularly their cytotoxic and anti-inflammatory activities. researchgate.netnih.govresearchgate.net

Influence of Geometric Isomerism and Stereochemistry

Isomerism, including geometric isomerism and stereochemistry, plays a crucial role in the biological activity of organic compounds. solubilityofthings.comcognitoedu.org While this compound represents a molecular formula, the specific arrangement of atoms in space (stereochemistry) and the spatial arrangement around double bonds (geometric isomerism) in its various isomers can lead to significant differences in their interactions with biological molecules like enzymes and receptors. solubilityofthings.comsavemyexams.com For example, costunolide and isoalantolactone are isomers of this compound with distinct structures and potentially differing biological profiles. nih.govnih.govnih.gov The presence of chiral centers in these molecules also contributes to their stereochemistry and can influence their biological activity. cognitoedu.org

Molecular Targets and Pathways of Action for this compound Compounds

This compound sesquiterpene lactones exert their biological effects through interactions with various molecular targets and modulation of several signaling pathways.

Interactions with Protein Sulfhydryl Groups (e.g., Cysteine Residues)

A primary mechanism of action for sesquiterpene lactones containing the α-methylene-γ-lactone moiety is their ability to react with nucleophilic sulfhydryl (thiol) groups of proteins and other biomolecules, such as glutathione, via a Michael addition reaction. researchgate.netnih.govresearchgate.netmdpi.comrsc.org This interaction can lead to the alkylation of cysteine residues in target proteins, altering their structure and function. researchgate.netresearchgate.netresearchgate.net This non-specific reactivity with sulfhydryl groups is considered a key event underlying the biological activities of these compounds, including their effects on transcription factors and enzymes. researchgate.netresearchgate.net

Generation of Reactive Oxygen Species (ROS)

Some sesquiterpene lactones have been shown to induce the generation of reactive oxygen species (ROS) in cells. nih.govnih.govfrontiersin.orgplos.orgnih.gov This increase in intracellular ROS levels can disrupt the cellular redox balance, leading to oxidative stress. researchgate.netnih.gov Oxidative stress can, in turn, trigger various cellular responses, including the induction of apoptosis (programmed cell death), particularly in cancer cells. researchgate.netnih.govfrontiersin.org While ROS generation is implicated, the exact mechanisms by which this compound isomers induce ROS can vary and may involve different cellular pathways. nih.govnih.govfrontiersin.org

Interference with Heme Detoxification Processes

Certain sesquiterpene lactones, notably artemisinin (B1665778) (which has a related but different formula, C15H22O5), are known to interfere with heme detoxification, particularly in malaria parasites. nih.govplos.orgresearchgate.netsemanticscholar.org This involves the interaction with heme, leading to the generation of radical species that can alkylate parasite proteins and interfere with the polymerization of heme into hemozoin. researchgate.netsemanticscholar.org While artemisinin itself is not a this compound isomer, the principle of interfering with heme detoxification has been explored for other sesquiterpenes. Some research suggests that sesquiterpene lactones can interact with hemin (B1673052) (oxidized heme). plos.org This interference can lead to the accumulation of toxic free heme, contributing to the compound's biological effects, particularly in parasitic organisms. plos.orgresearchgate.netsemanticscholar.org

Modulation of Calcium Channel Activity

The modulation of calcium channel activity is a significant mechanism by which some bioactive compounds exert their effects. While direct, detailed studies specifically on the modulation of calcium channels by a wide range of this compound isomers are not extensively detailed in the provided information, there are indications of this potential. Some chemical components of Vajra Guggulu, which include the this compound isomer Bohlmann K2631, are reported to possess a calcium modulation effect uni-freiburg.de. This suggests that certain this compound structures may interact with calcium channels. Furthermore, extracts containing sesquiterpenoids, a class that encompasses many this compound isomers, have been shown to alter calcium channels in cellular contexts rsc.org. Studies on other types of isomers, such as conotoxin peptide isomers, demonstrate that even subtle structural differences between isomers can lead to differential modulation of calcium channels, including N-type calcium channels (CaV 2.2) nih.govresearchgate.net. This principle suggests that this compound isomers could also exhibit varying degrees and types of calcium channel modulation depending on their specific structures.

Enzyme Inhibition Mechanisms (e.g., Hexokinase-2, Telomerase)

This compound isomers can exert biological effects through the inhibition of key enzymes involved in various cellular processes. One notable example is Costunolide, a this compound isomer, which has been shown to significantly inhibit aromatase activity in in vitro enzyme assays. This indicates a direct interaction and inhibitory effect on this specific enzyme. The biological activity of Costunolide is also understood to be mediated, in part, by its α-methylene-γ-lactone group, a structural feature common in some sesquiterpene lactones. This functional group can react with cysteine sulfhydryl groups in proteins, a mechanism that could underlie the inhibition of various enzymes. While the provided information does not offer specific data on the inhibition of enzymes like Hexokinase-2 or Telomerase by this compound isomers, the known involvement of these enzymes in diseases targeted by this compound isomers (e.g., cancer) suggests that they could be potential, yet to be fully elucidated, targets. For instance, Hexokinase-2 is recognized for its role in the altered metabolism of cancer cells, and Telomerase activity is crucial for the limitless replication of tumor-initiating cells. Studies on other isomeric compounds, such as chalcones and flavanones (which are isomers with a different molecular formula), have demonstrated differential inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, highlighting the impact of isomerism on enzyme inhibition profiles.

Cell Cycle Regulation Mechanisms

Regulation of the cell cycle is a fundamental process controlling cell proliferation, and its dysregulation is a hallmark of diseases like cancer. This compound isomers have demonstrated effects on cell cycle progression and the induction of apoptosis. Notably, Isoalantolactone, an isomer of Alantolactone (B1664491), has been shown to induce apoptosis in cancer cells, specifically in human gastric adenocarcinoma SGC-7901 cells. Studies on Isoalantolactone investigated its effects on cell viability, cell cycle distribution, and apoptosis, indicating a direct influence on these critical cellular processes. The induction of apoptosis by Isoalantolactone is reported to involve mitochondrial and phosphatidylinositol 3-kinase/Akt signaling pathways. This provides a specific molecular mechanism by which a this compound isomer can impact cell fate. General mechanisms of cell cycle regulation involve a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and cell cycle checkpoints that ensure orderly progression. Negative regulators like p53 and p21 are crucial for halting the cell cycle in response to damage. The observed effects of Isoalantolactone on the cell cycle and apoptosis suggest that it may interact with one or more components of this intricate regulatory network.

Investigation of this compound Compound Selectivity and Potency on Molecular Targets

The investigation of selectivity and potency of this compound isomers on molecular targets is essential for understanding their specific biological actions and therapeutic potential. The various reported biological activities for different this compound isomers (e.g., anthelminthic, antiviral, antineoplastic, aromatase inhibition, effects on cell cycle) suggest that these compounds interact with a range of molecular targets. The fact that different isomers exhibit different primary activities or potencies against the same target highlights the role of structural variation in determining selectivity. For example, while Costunolide inhibits aromatase and has antineoplastic activity, Isoalantolactone induces apoptosis and affects the cell cycle. This points towards potential differences in their preferred molecular targets or binding affinities. Studies on other classes of isomers, such as fluorinated ligands for aminergic GPCRs, have explicitly shown that altering the position of a single atom can lead to significant (up to 1300-fold) changes in potency and can tune selectivity towards similar targets. While detailed comparative data on the selectivity and potency of multiple this compound isomers across a broad panel of targets is not available in the provided snippets, the observed diversity in their biological activities strongly implies that such selectivity and potency differences exist and are dictated by their unique isomeric structures. Further comprehensive studies are needed to fully profile the molecular target landscape for individual this compound isomers.

Comparative Structure-Activity Analyses Across this compound Isomers

Comparative structure-activity relationship analyses across this compound isomers aim to correlate specific structural features with observed biological activities. The existence of multiple isomers with the same molecular formula but different biological profiles underscores the importance of subtle structural variations. For instance, Costunolide and Alantolactone are both this compound isomers and are classified as eudesmanolides. Both have shown larvicidal activities, prompting further SAR studies on their derivatives. The presence of the α-methylene-γ-lactone group in Costunolide has been identified as a key functional unit responsible for its reactivity with cysteine residues, contributing to its biological activity. Differences in the stereochemistry or the arrangement of functional groups within the sesquiterpene lactone core among this compound isomers like Costunolide, Alantolactone, and Isoalantolactone are expected to influence their binding interactions with biological macromolecules, thereby leading to differential potency and selectivity. Although detailed comparative SAR data tables for these specific this compound isomers and the mechanisms discussed in this article are not present in the provided information, the principle of how isomeric structure impacts activity is well-established and illustrated by studies on other isomeric systems. These studies demonstrate that even small structural changes between isomers can significantly alter their biological properties by affecting interactions with molecular targets. Therefore, the distinct activities reported for this compound isomers are a direct consequence of their unique structural identities, highlighting the critical role of comparative SAR in understanding their biological actions.

Advanced Analytical Methodologies for C15h20o2 Characterization and Quantification

Spectroscopic Characterization of C15H20O2

Spectroscopic methods provide invaluable information about the structural features and functional groups present in this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound isomers. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the types of protons, their chemical environments, and their coupling interactions, which helps in determining the number and nature of hydrogen atoms attached to different carbon centers. For instance, the ¹H NMR spectrum of a sesquiterpene lactone with the formula this compound can show characteristic signals for olefinic protons, methyl groups, methylene (B1212753) protons adjacent to oxygen atoms, and protons on chiral centers within the ring system mdpi.com. Coupled doublets and triplets in the ¹H NMR spectrum can indicate the presence of specific structural moieties, such as exo-methylene groups commonly found in sesquiterpene lactones areeo.ac.ir.

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization states. The ¹³C NMR spectrum of a this compound compound will typically show 15 signals, although some signals might overlap depending on the symmetry of the molecule. Characteristic signals for carbonyl carbons (e.g., in lactone rings), olefinic carbons, quaternary carbons, methine carbons, methylene carbons, and methyl carbons are observed mdpi.compharm.or.jp. The presence of a lactone carbonyl carbon signal around 170-180 ppm is indicative of a sesquiterpene lactone structure pharm.or.jp.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing through-bond and through-space correlations between nuclei. H-H COSY experiments reveal coupled protons, helping to map proton networks within the molecule pharm.or.jp. HSQC experiments correlate protons with the carbons they are directly attached to, aiding in the assignment of ¹H and ¹³C signals pharm.or.jp. HMBC experiments provide correlations between protons and carbons separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and ring systems pharm.or.jp. These 2D NMR techniques are vital for unambiguously determining the complex structures of this compound isomers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound compounds, providing crucial information for identification and structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS) typically produces a molecular ion peak, [M]⁺, at m/z 232 for compounds with the formula this compound. Fragmentation of the molecular ion under EI conditions yields characteristic fragment ions that provide insights into the substructures present. For example, the loss of water (18 mass units) is a common fragmentation pathway for compounds containing hydroxyl groups or undergoing dehydration areeo.ac.ir.

Electrospray Ionization Mass Spectrometry (ESI-MS) and other soft ionization techniques are often coupled with liquid chromatography (LC-MS) and typically produce protonated molecules, [M+H]⁺, at m/z 233 or other adduct ions. High-Resolution Mass Spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, allowing for the precise determination of the elemental composition (this compound) and differentiation from compounds with similar nominal masses frontiersin.org. HRMS data confirming a mass of 232.1463 Da aligns with the molecular formula this compound nih.govnih.govnih.govfoodb.ca. The combination of accurate mass and characteristic fragmentation patterns obtained from MS experiments is highly valuable for identifying known this compound isomers and proposing structures for novel ones.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation due to molecular vibrations. For this compound compounds, characteristic IR absorption bands can indicate the presence of carbonyl groups (C=O), particularly the strained carbonyl of a γ-butyrolactone ring typically found in sesquiterpene lactones (around 1750-1780 cm⁻¹), carbon-carbon double bonds (C=C), and C-H stretching and bending vibrations areeo.ac.irnih.gov. The absence of certain bands, such as those for free hydroxyl groups, can also provide structural information areeo.ac.ir.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting chromophores, such as conjugated double bonds or carbonyl groups, which absorb light in the UV-Vis region. Many sesquiterpene lactones with α-methylene-γ-butyrolactone moieties exhibit characteristic UV absorption maxima around 205-215 nm due to the presence of the conjugated system mdpi.com. UV-Vis spectroscopy can be used for the detection and quantification of this compound compounds containing such chromophores, particularly when coupled with chromatographic techniques like HPLC nih.gov.

Chromatographic Techniques for this compound Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound isomers from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound compounds, especially those that are not sufficiently volatile or are thermally labile for gas chromatography. HPLC allows for the separation of different isomers and related compounds based on their polarity and interaction with the stationary phase.

Various stationary phases (e.g., reversed-phase C18) and mobile phases (e.g., mixtures of water, methanol (B129727), and acetonitrile) can be employed to achieve optimal separation areeo.ac.ir. UV-Vis detectors are commonly used for the detection of this compound compounds with chromophores nih.gov. Refractive index detectors can also be used for compounds lacking strong UV absorption. HPLC can be used for both qualitative analysis (identifying the presence of specific this compound isomers by retention time comparison with standards) and quantitative analysis (determining the concentration of individual compounds) areeo.ac.ir. Preparative HPLC can be employed to isolate pure samples of this compound isomers for further spectroscopic characterization news-medical.net.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile this compound compounds. GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column.

GC is often coupled with Mass Spectrometry (GC-MS), providing a powerful hyphenated technique for the separation, detection, and identification of this compound isomers in complex mixtures nih.govnews-medical.netijper.org. The GC retention time provides information about the compound's volatility and interaction with the stationary phase, while the MS detector provides the mass spectrum for identification news-medical.net. GC-MS is particularly useful for analyzing essential oils and other volatile extracts containing this compound compounds d-nb.info. Flame Ionization Detectors (FID) are also commonly used for the quantification of this compound compounds in GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics Profiling

LC-MS/MS is a widely used and powerful analytical technique for metabolomics profiling, offering high sensitivity and selectivity for the identification and quantification of small molecules in complex biological samples. resolian.comromerlabs.complos.orgnih.gov The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) allows for the separation of numerous metabolites based on their physicochemical properties in the LC phase, followed by their detection and structural characterization in the MS/MS component. ijrar.comscienceopen.com

In metabolomics studies, LC-MS/MS enables comprehensive chemical profiling. semanticscholar.org High-resolution mass analyzers, such as Orbitrap, provide accurate mass information, which is crucial for predicting possible chemical formulas of unknown compounds. plos.orgsemanticscholar.org Subsequent fragmentation of precursor ions in the MS/MS step provides structural information through the analysis of fragment ions, aiding in compound identification by comparison to spectral libraries or through de novo interpretation. plos.orgscienceopen.comthermofisher.com

LC-MS has gained popularity in metabolomics due to its high throughput, soft ionization techniques (like electrospray ionization - ESI and atmospheric pressure chemical ionization - APCI), and broad coverage of metabolites. nih.govthermofisher.comrsc.org Different LC column chemistries, such as reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for polar and ionic compounds, can be employed to enhance metabolite coverage. thermofisher.com

While the search results did not provide specific examples of this compound isomers being profiled in dedicated metabolomics studies using LC-MS/MS, the technique is broadly applicable to compounds of this molecular weight and polarity range. Studies on complex natural samples and herbal medicines frequently utilize LC-MS for comprehensive chemical profiling and the identification of various constituents, which could include this compound compounds depending on the source material. rsc.orgunil.ch The process typically involves sample preparation, LC separation, MS/MS data acquisition, and data analysis using specialized software for peak alignment, identification, and annotation. plos.orgnih.gov

Development and Validation of Quantitative Analytical Methods for this compound

Developing accurate and reliable quantitative analytical methods for specific this compound isomers is essential for various research applications, such as determining their concentration in biological matrices or complex mixtures. LC-MS/MS is a preferred technique for quantitative bioanalysis due to its sensitivity and selectivity. resolian.compayeshdarou.ir Method validation is a critical process to ensure the reliability and accuracy of the quantitative results. resolian.comijrar.com

Validation of LC-MS/MS methods for quantitative analysis involves assessing several key performance characteristics. resolian.comijrar.commyfoodresearch.com These typically include:

Accuracy: The closeness of measured values to the true concentration. resolian.com

Precision: The degree of agreement between replicate measurements of the same sample under the same conditions. resolian.com

Selectivity/Specificity: The ability of the method to uniquely measure the analyte in the presence of other components in the sample matrix. resolian.comijrar.com

Sensitivity: The capability to detect and quantify the analyte at low concentrations, often described by the Limit of Detection (LOD) and Limit of Quantification (LOQ). ijrar.commyfoodresearch.comresearchgate.netnih.gov

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. resolian.comijrar.commyfoodresearch.com

Range: The interval between the upper and lower concentrations for which the method has demonstrated acceptable accuracy, precision, and linearity. ijrar.com

Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix. resolian.comijrar.com

Matrix Effect: The influence of co-eluting matrix components on the ionization efficiency of the analyte. resolian.compayeshdarou.ir

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ijrar.comresearchgate.net

Stability: The stability of the analyte in the sample matrix and in analytical solutions over time and under various storage conditions. ijrar.com

A study focusing on the quantitative analysis of Atractylenolide II (this compound) using UPLC-MS/MS employed the multiple-reaction monitoring (MRM) mode for detection, which is common for targeted quantitative analysis. nih.gov The method involved chromatographic separation on a C18 column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid-water. Quantification was performed using specific precursor-to-product ion transitions (m/z 233.1→187.1 for Atractylenolide II).

Internal Standardization Techniques (e.g., Isotopically Labeled Standards)

The use of internal standards (IS) is a crucial technique in quantitative LC-MS/MS analysis to compensate for variability introduced during sample preparation, matrix effects, and instrument fluctuations. payeshdarou.irscispace.comcerilliant.com Stable isotope-labeled (SIL) standards are considered ideal internal standards because they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N. scispace.comcerilliant.comacanthusresearch.comisotope.comclearsynth.comlgcstandards.com

SIL standards behave nearly identically to the unlabeled analyte throughout the analytical process, including extraction efficiency, chromatographic retention, and ionization efficiency. scispace.comacanthusresearch.comclearsynth.comnih.gov This allows for accurate quantification by using the ratio of the analyte peak area to the internal standard peak area. scispace.comclearsynth.com The mass difference introduced by the isotopes allows for their differentiation in the mass spectrometer, and their similar fragmentation patterns in MS/MS help confirm their identity and aid in accurate quantification. cerilliant.comacanthusresearch.com

While SIL standards are generally preferred, structural analogs can also be used as internal standards if SIL standards are unavailable or cost-prohibitive. scispace.comcerilliant.com However, structural analogs may not perfectly mimic the analyte's behavior, particularly regarding matrix effects or recovery, which can impact accuracy. scispace.com

For the quantitative analysis of this compound isomers, an isotopically labeled version of the specific isomer being quantified would be the most appropriate internal standard. For example, a deuterated Atractylenolide II would be ideal for quantifying Atractylenolide II. The positioning of the isotopic label is important to ensure stability and appropriate mass difference in the monitored fragments during MS/MS analysis. acanthusresearch.com

Method Sensitivity, Selectivity, and Robustness

Sensitivity, selectivity, and robustness are critical performance characteristics evaluated during the validation of quantitative analytical methods for compounds like this compound.

Sensitivity: Refers to the method's ability to detect and quantify the analyte at low concentrations. ijrar.comresearchgate.net It is typically determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). ijrar.commyfoodresearch.comnih.gov The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. resolian.comnih.gov Achieving high sensitivity is particularly important when analyzing this compound in complex matrices where its concentration may be low. LC-MS/MS, especially using techniques like MRM, offers high sensitivity for targeted quantitative analysis. resolian.comnih.gov

Selectivity: Ensures that the method specifically measures the target analyte without interference from other components in the sample, such as matrix constituents, impurities, or degradation products. resolian.comijrar.com Chromatographic separation in LC plays a vital role in separating the analyte from potential interferents before detection by MS. ijrar.com MS/MS provides additional selectivity by monitoring specific fragmentation transitions of the analyte, further reducing the likelihood of interference. resolian.com Specificity is assessed by analyzing blank matrix samples and samples spiked with potential interfering substances. resolian.com

Robustness: Indicates the reliability of the method when subjected to small, intentional variations in analytical parameters, such as mobile phase composition, flow rate, temperature, or instrument settings. ijrar.comresearchgate.net A robust method yields consistent results despite minor variations, demonstrating its suitability for routine use. Assessing robustness helps identify parameters that require strict control and ensures the method's reliability over time and across different laboratories or instruments. researchgate.net Studies may use statistical approaches like Response Surface Methodology to evaluate the impact of multiple parameters on method performance and assess robustness. researchgate.net

For the quantitative analysis of this compound, achieving adequate sensitivity is crucial, especially if it is present at low levels. High selectivity is necessary to differentiate the target isomer from other potentially co-eluting compounds with similar masses. Demonstrating robustness ensures that the developed method is reliable for routine analysis.

Integrated Analytical Platforms for this compound Research

Integrated analytical platforms combine multiple analytical techniques or computational approaches to provide a more comprehensive understanding of a compound or a biological system. For research involving this compound, integrated platforms can involve coupling advanced separation techniques with sophisticated detection methods and computational tools for data processing, identification, and interpretation.

LC-MS is itself an integrated platform, combining chromatographic separation with mass spectrometric detection. ijrar.com Further integration can involve coupling LC with high-resolution MS (HRMS) and MS/MS for comprehensive profiling and identification. semanticscholar.orgrsc.orgunil.ch

In the context of natural product research or metabolomics where this compound isomers might be found, integrated approaches often combine LC-MS data with other 'omics' data (e.g., genomics, proteomics) or with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for more definitive structural elucidation, especially for novel or unknown isomers. scienceopen.comunil.ch While LC-MS/MS is highly sensitive, NMR provides detailed structural information and is non-destructive, making the combination powerful for compound identification. scienceopen.com

Integrated platforms may also incorporate computational tools for advanced data analysis, such as multivariate data analysis, pattern recognition, and database searching, to handle the large and complex datasets generated by LC-MS-based techniques. nih.govrsc.orgnih.gov These tools can assist in identifying significant features, correlating them with biological effects, and tentatively identifying compounds by searching against spectral or structural databases. scienceopen.comrsc.org

For example, an integrated approach might involve using UHPLC-Q-Orbitrap-MS for qualitative profiling to identify potential this compound isomers in a complex sample, followed by UPLC-TQ-MS/MS for targeted quantitative analysis of specific identified isomers. semanticscholar.org Furthermore, integrating analytical data with biological assays or in silico methods like molecular docking or network pharmacology can provide insights into the potential biological activities or mechanisms of action of the identified this compound compounds. nih.govmdpi.com

While the search results did not detail a specific integrated platform solely for this compound, the general principles of integrated analytical approaches involving LC-MS/MS, advanced data processing, and potentially other analytical or computational techniques are applicable to the comprehensive study of this compound and its isomers in various research contexts.

Computational and Theoretical Studies of C15h20o2 Compounds

Molecular Modeling and Simulation of C15H20O2 Structures

Molecular modeling and simulation techniques are essential for exploring the potential energy surface of this compound compounds, identifying stable conformers, and understanding their structural dynamics.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the various spatial arrangements (conformers) that a molecule can adopt and their relative energies. For flexible molecules like some this compound isomers, which may contain rotatable bonds or flexible ring systems, exploring the conformational space is critical to determine the most stable structures and understand their potential bioactive conformations. Energy minimization is a computational procedure used to find the lowest energy conformation of a molecule, or local energy minima, by adjusting its geometry. Techniques such as molecular mechanics (MM) are often employed for initial conformational searches and energy minimization due to their computational efficiency, particularly for larger molecules. More sophisticated methods, including systematic searches and Monte Carlo searches, are used to explore a wider range of conformations and identify low-energy conformers. The relative populations of different conformers can be described by a Boltzmann distribution based on their relative energies.

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to provide a more accurate description of the electronic structure and properties of this compound compounds compared to molecular mechanics. DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, determine electronic properties, and study reaction mechanisms. For compounds with the formula this compound, DFT calculations have been employed for various purposes. For instance, DFT has been utilized in mechanistic studies of chemical reactions yielding this compound products. It has also been applied to optimize the structures of specific this compound isomers, such as Artemyrianin A, and to calculate their electronic circular dichroism (ECD) spectra, which can aid in stereochemical assignments. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, such as the ONIOM scheme, which treat different parts of a molecule at different levels of theory (e.g., DFT for the reactive region and a force field for the rest), have also been applied to systems involving this compound compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between this compound compounds and biological targets, such as proteins. These methods provide insights into binding modes, affinities, and the stability of the resulting complexes.

Prediction of Binding Affinities and Modes

Molecular docking is a computational technique that predicts the preferred orientation (binding mode) and affinity of a ligand (in this case, a this compound compound) when bound to a receptor protein. This is particularly valuable in drug discovery and understanding the molecular basis of biological activity. Studies have utilized molecular docking to explore the interactions of specific this compound compounds with various protein targets. For example, Costunolide (B1669451) (this compound) has been investigated for its potential interactions with targets like Cyclin-Dependent Kinase 2 (CDK2) through docking studies, providing insights into potential binding sites and interaction energies. Molecular docking has also been applied to study the binding of this compound compounds to viral proteins, such as the SARS-CoV-2 main protease (Mpro), to assess their potential antiviral activity. The output of docking studies typically includes predicted binding poses and scoring functions that estimate the binding affinity.

Assessment of Protein-Ligand Stability

Molecular dynamics (MD) simulations extend the information gained from docking by simulating the time-dependent behavior of the protein-ligand complex. MD simulations allow researchers to observe the dynamic interactions, conformational changes, and the stability of the complex in a simulated physiological environment. Assessing protein-ligand stability through MD simulations is crucial for validating docking results and understanding the longevity of the interaction. Common metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicate the deviation from a reference structure over time. Analysis of hydrogen bonding and other intermolecular interactions throughout the simulation also provides insights into the stability of the binding mode. While specific detailed MD simulations solely focused on the stability of this compound protein complexes were not extensively detailed in the provided snippets, the methodology is broadly applied to protein-ligand systems to assess stability and dynamics.

Network Pharmacology and Systems Biology Approaches for this compound

Network pharmacology and systems biology approaches offer a holistic perspective on understanding the complex interactions of compounds within biological systems. These methods are particularly useful for studying the multi-target effects of natural products, including those with the this compound formula. Network pharmacology integrates data from various sources, including bioinformatics, genomics, proteomics, and metabolomics, to construct networks of drug-target-disease relationships. By analyzing these networks, researchers can predict potential therapeutic targets and signaling pathways modulated by a compound. Systems biology approaches further delve into the dynamic behavior of these networks. Studies have applied network pharmacology to investigate the mechanisms of action of this compound compounds like Alantolactone (B1664491) in the context of diseases such as hypertension, suggesting potential therapeutic effects through the modulation of multiple targets and pathways. Similarly, network pharmacology has been used to explore the potential therapeutic effects of this compound compounds found in traditional medicines, such as Curcuma longa and Duhaldea nervosa, by identifying their potential targets and associated biological processes. These approaches move beyond the traditional one-compound, one-target paradigm to provide a more comprehensive understanding of how this compound compounds exert their biological effects.

Identification of Potential Therapeutic Targets and Mechanisms

In silico methods, particularly molecular docking and reverse virtual screening, are widely used to identify potential therapeutic targets for this compound compounds. Molecular docking predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein, providing insights into potential drug-target interactions. Reverse virtual screening involves docking a compound against a database of protein structures to identify potential targets.

Studies on Costunolide (this compound), a well-known sesquiterpene lactone, illustrate this application. Molecular docking studies have predicted the binding of Costunolide to key proteins involved in various biological processes. For instance, computational analyses have shown Costunolide binding to a cavity in Cyclin-Dependent Kinase 2 (CDK2), suggesting a potential mechanism involving competitive binding with ATP at the active site of CDK2. mdpi.com Furthermore, molecular docking has been utilized to predict the affinity of Costunolide towards mitochondrial apoptotic protein targets, including Caspase-9, Caspase-3, and Caspase-7. spandidos-publications.com These studies identified specific amino acid residues involved in interactions, such as hydrogen bonding effects with residues like Arg294 in Caspase-9 and Asn148 in Caspase-7. spandidos-publications.com

These computational findings suggest potential mechanisms by which this compound compounds like Costunolide may exert their biological effects, such as modulating cell cycle progression through CDK2 interaction or inducing apoptosis via caspase activation.

Analysis of Biological Networks and Pathways

Computational approaches, including network pharmacology and systems biology, are employed to analyze the broader impact of this compound compounds on biological networks and pathways. These methods aim to understand how a compound interacts with multiple targets within complex biological systems, providing a more holistic view of its potential pharmacological effects.

Network pharmacology, for example, can be used to construct interaction networks between compounds, their predicted targets, and associated biological pathways and diseases. While specific detailed research findings on this compound compounds and network analysis were not extensively detailed in the provided snippets, the general application of supervised network analysis and machine learning approaches in studying natural products from traditional medicine, including Alantolactone (this compound), highlights the relevance of these methods in identifying potential therapeutic candidates and understanding their mechanisms within biological networks. mdpi.com This type of analysis can help to identify key nodes and pathways that are modulated by this compound compounds, offering insights into their multi-target potential and complex pharmacological profiles.

In Silico Prediction of this compound Biological Activities and Interactions

In silico methods are valuable for predicting various biological activities and interactions of this compound compounds without the need for extensive experimental testing in the initial stages. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations are prominent techniques in this area.

QSAR models establish mathematical relationships between the chemical structures of compounds and their observed biological activities. By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new or untested this compound compounds based on their molecular descriptors. This can guide the selection of promising candidates for further investigation and assist in the design of analogs with improved properties. The application of QSAR for toxicity prediction, including for compounds with the formula this compound like Alantolactone, has been reported, indicating its use in assessing potential biological impacts. nih.gov, lgcstandards.com

Molecular dynamics simulations provide insights into the dynamic behavior of this compound compounds and their interactions with biological molecules over time. These simulations can reveal conformational changes, binding stability, and the influence of the surrounding environment (e.g., solvent) on compound behavior. , nih.gov, rsc.org MD simulations can complement molecular docking by providing a more realistic representation of the binding process and the stability of the resulting complex. While specific MD simulation data for this compound compounds were not extensively detailed, the mention of MD simulations in the context of studying natural products and protein-ligand interactions underscores its applicability to this class of compounds. , researchgate.net, hnpa.org.cn

These in silico prediction methods accelerate the discovery process by prioritizing compounds with a higher likelihood of possessing desired biological activities and identifying potential liabilities early on.

Cheminformatics and Structural Databases for this compound Exploration

Cheminformatics tools and structural databases are essential resources for the exploration and computational study of this compound compounds. These resources provide access to a wealth of chemical information, including structures, properties, and associated biological data.

Databases such as PubChem, ChEMBL, and the Natural Products Atlas serve as central repositories for information on a vast number of chemical substances, including many with the molecular formula this compound. nih.gov, uni.lu, nih.gov, uni.lu, npatlas.org, nih.gov These databases allow researchers to search for this compound compounds, retrieve their structures (2D and 3D), computed properties (e.g., molecular weight, logP, TPSA), and links to relevant literature and biological assay results. nih.gov, cdutcm.edu.cn, cdutcm.edu.cn, nih.gov, uni.lu, naturalproducts.net, naturalproducts.net

Cheminformatics tools enable the analysis and manipulation of chemical structures and data. These tools can be used for tasks such as calculating molecular descriptors, performing similarity searches, clustering compounds based on structural features, and preparing molecules for computational simulations like docking and MD. naturalproducts.net, researchgate.net, naturalproducts.net Databases specifically focused on natural products, such as COCONUT and the Human Metabolome Database, are particularly valuable for exploring the diversity of this compound compounds found in nature. naturalproducts.net, naturalproducts.net, hmdb.ca, naturalproducts.net, hmdb.ca

The integration of cheminformatics approaches with structural databases provides a powerful platform for identifying potential this compound candidates for further study, analyzing their structural diversity, and leveraging existing knowledge to inform computational predictions of their biological activities and interactions.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing C15H20O2?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to determine the compound's structural framework, including functional groups and stereochemistry . Pair this with infrared (IR) spectroscopy to confirm functional groups like carbonyls or hydroxyls. Mass spectrometry (MS) provides molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity and isolate isomers. For novel compounds, X-ray crystallography is critical to resolve ambiguities in stereochemical assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document all experimental conditions rigorously, including solvent purity, reaction temperatures, catalyst loading, and purification steps (e.g., recrystallization solvents). Use standardized protocols for instrumental calibration (e.g., NMR referencing to TMS). Provide detailed supplementary materials with step-by-step procedures, as outlined in the Beilstein Journal’s guidelines . Cross-validate synthetic routes using independent replicates and compare yields/purity metrics with published data .

Q. What are the primary challenges in isolating this compound from natural sources?

  • Methodological Answer : Natural product extraction often involves complex matrices. Use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) followed by column chromatography (silica gel or Sephadex). Monitor fractions via thin-layer chromatography (TLC) and confirm identity with spectroscopic matches to literature. Challenges include low yields, isomeric interference, and degradation during extraction—mitigate these by optimizing pH, temperature, and light exposure .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data for this compound derivatives?

  • Methodological Answer : Apply iterative hypothesis testing:

Re-examine raw data for instrumental artifacts (e.g., baseline noise in NMR).

Compare with computational simulations (e.g., DFT for NMR chemical shifts).

Synthesize analogs to isolate conflicting structural features.

Use principal contradiction analysis to identify dominant factors (e.g., solvent effects vs. tautomerism) . Document all discrepancies and propose mechanistic explanations in the discussion section, aligning with the FINER criteria for rigorous research questions .

Q. What strategies optimize the multi-step synthesis of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Design a modular synthesis route with orthogonal protecting groups to enable selective functionalization. Employ design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst). Use high-throughput screening (HTS) for rapid SAR evaluation. Validate intermediates at each stage via LC-MS and NMR. For complex analogs, consider biocatalytic methods or flow chemistry to enhance efficiency .

Q. How can computational methods enhance the interpretation of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments. Cross-reference computational results with experimental spectroscopic data (e.g., IR frequencies for intermediates). Use software like Gaussian or ORCA for reproducibility, and archive input/output files as supplementary data .

Handling Data Contradictions

Q. What frameworks guide the analysis of conflicting biological activity data for this compound?

  • Methodological Answer : Apply the PICO framework to refine research questions:
  • Population : Target enzyme/receptor.
  • Intervention : Concentration range, solvent controls.
  • Comparison : Positive/negative controls.
  • Outcome : IC₅₀, EC₅₀ values.
    Address variability by standardizing assay conditions (e.g., cell passage number, buffer composition). Use meta-analysis to reconcile discrepancies across studies, emphasizing effect sizes over p-values .

Ethical and Reproducibility Considerations

Q. How should researchers address incomplete spectral assignments in published studies on this compound?

  • Methodological Answer : Replicate experiments using the original protocols. If ambiguities persist, contact authors for raw data (e.g., NMR FID files). Use collaborative platforms like Zenodo to share corrected assignments. If unresolved, publish a correspondence article with updated analyses, adhering to the Beilstein Journal’s guidelines for supplementary data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.